REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:10]Cl)[C:5](=[O:9])[CH:6]([Cl:8])[Cl:7])[CH2:2][CH3:3].[CH2:12]([O:14][CH2:15][CH2:16][OH:17])[CH3:13].[Na].C(OC(O)C)C>O>[CH2:1]([N:4]([CH2:10][O:17][CH2:16][CH2:15][O:14][CH2:12][CH3:13])[C:5](=[O:9])[CH:6]([Cl:8])[Cl:7])[CH2:2][CH3:3] |^1:17|
|
Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
C(CC)N(C(C(Cl)Cl)=O)CCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)O
|
Name
|
named product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is weighed in a flask
|
Type
|
CUSTOM
|
Details
|
equipped as in Example 1
|
Type
|
ADDITION
|
Details
|
is added to the solution
|
Type
|
TEMPERATURE
|
Details
|
is maintained below 35° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for an additional 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then, the bulk of ethoxyethanol is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in chloroform (80 ml.)
|
Type
|
WASH
|
Details
|
The chloroform solution is washed with water (2×100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 32.2 g
|
Name
|
|
Type
|
|
Smiles
|
C(CC)N(C(C(Cl)Cl)=O)COCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |